molecular formula C12H14F2N2O3S B6628108 (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

(2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone

Cat. No. B6628108
M. Wt: 304.32 g/mol
InChI Key: LUCQMQJCZLMLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as Difluorothiazinanone, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone is not yet fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting certain enzymes and pathways involved in various disease processes. For example, (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
Studies have shown that (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone can affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may have implications for the treatment of hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone in lab experiments is its reproducibility. The synthesis method for this compound is well-established and has been shown to be efficient. Additionally, (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone has been shown to possess a wide range of therapeutic properties, making it a versatile compound for studying various disease processes.
However, one limitation of using (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, caution should be taken when using this compound in experiments, and appropriate safety measures should be implemented.

Future Directions

There are several potential future directions for the study of (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone. For example, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in various disease models. Finally, studies are needed to evaluate the safety and efficacy of (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone in clinical trials.

Synthesis Methods

The synthesis of (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone involves the reaction of 2-amino-4,5-difluorophenyl ketone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.

Scientific Research Applications

(2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticancer, antifungal, and antiviral properties. Studies have also suggested that (2-Amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanonezinanone can be used as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

(2-amino-4,5-difluorophenyl)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O3S/c1-7-6-20(18,19)3-2-16(7)12(17)8-4-9(13)10(14)5-11(8)15/h4-5,7H,2-3,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQMQJCZLMLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1C(=O)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.